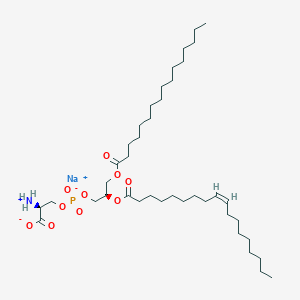
Methyl 2-bromo-6-fluoroisonicotinate
Vue d'ensemble
Description
Methyl 2-bromo-6-fluoroisonicotinate is a chemical compound with the molecular formula C7H5BrFNO2 . It has a molecular weight of 234.02 . The compound is typically stored at temperatures between 2-8°C . It appears as a white to yellow solid .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction. The first step involves the use of chromium (VI) oxide and sulfuric acid, which is carried out for 16 hours at a temperature range of 20 - 50°C. The second step involves the use of sulfuric acid at a temperature range of 0 - 60°C .Molecular Structure Analysis
The InChI code for this compound is1S/C7H5BrFNO2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 234.02 . The compound is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique
1. Synthesis of Heat and Pressure-Sensitive Dyes
Methyl 2-bromo-6-fluoroisonicotinate is related to compounds used in synthesizing dyes for thermal papers. For instance, 4-Bromo-3-methylanisole, a compound with similar structural features, is crucial in the synthesis of black fluorane dye, a key component in thermal paper production. Continuous, homogeneous bromination technology in a microreaction system has significantly improved the synthesis process, enhancing the product's purity and yield (Xie, Wang, Deng, & Luo, 2020).
2. Intermediate for Anti-inflammatory Agents
Compounds structurally related to this compound have been utilized in synthesizing anti-inflammatory agents. For example, 6-Halogen derivatives of 2-(3-benzoylphenyl)propionic acid have been synthesized using similar processes, demonstrating the potential of this compound in pharmaceutical applications (Cignarella et al., 1983).
3. Research on Alternatives to Methyl Bromide
Related research includes exploring alternatives to methyl bromide, a widely used fumigant in agriculture, which is phased out due to environmental concerns. Studies focus on alternative physical control methods and chemical replacements, emphasizing the importance of developing environmentally friendly chemicals in this category, which could include derivatives of this compound (Fields & White, 2002).
4. Synthesis of Anti-inflammatory and Analgesic Compounds
Another application is the synthesis of non-steroidal anti-inflammatory agents like nabumetone and naproxen. Compounds like 2-Bromo-6-methoxynaphthalene, with a similar structure, are key intermediates in their preparation, highlighting the potential of this compound in synthesizing medically significant compounds (Xu & He, 2010).
5. Role in Synthesizing Antiviral Nucleosides
Research includes synthesizing antiviral nucleosides, where derivatives of halogenated compounds demonstrate potent anti-herpes virus activity. This suggests the potential utility of this compound in developing novel antiviral treatments (Watanabe et al., 1983).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin, eyes, or clothing . It is recommended to use personal protective equipment as required .
Propriétés
IUPAC Name |
methyl 2-bromo-6-fluoropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-5(8)10-6(9)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBCDAOTMXXBNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301194182 | |
| Record name | 4-Pyridinecarboxylic acid, 2-bromo-6-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301194182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214345-88-6 | |
| Record name | 4-Pyridinecarboxylic acid, 2-bromo-6-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214345-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 2-bromo-6-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301194182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide](/img/structure/B1420807.png)
![6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid hydrochloride](/img/structure/B1420809.png)

![2-Azaniumylethyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate](/img/structure/B1420811.png)
![(2R)-3-[(~2~H_31_)Hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1420812.png)



![[4-(3,4-Difluorophenoxy)-2-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1420820.png)



